Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide typically involves the nitration of 3,5-dimethoxypyridine followed by oxidation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then oxidized using hydrogen peroxide in glacial acetic acid to form the desired 1-oxide derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways . The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . The overall effect is a combination of redox modulation and interaction with specific cellular components .
Comparison with Similar Compounds
Pyridine, 3,5-dimethoxy-2-nitro-: Lacks the oxide group at position 1.
Pyridine, 3,5-dimethoxy-4-nitro-: Nitro group at position 4 instead of 2.
Pyridine, 3,5-dimethoxy-2-amino-: Amino group instead of nitro group at position 2.
Uniqueness: Pyridine, 3,5-dimethoxy-2-nitro-, 1-oxide is unique due to the presence of both the nitro and oxide groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
18344-57-5 |
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Molecular Formula |
C7H8N2O5 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
3,5-dimethoxy-2-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8N2O5/c1-13-5-3-6(14-2)7(9(11)12)8(10)4-5/h3-4H,1-2H3 |
InChI Key |
AAFGLQVCQDGJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C([N+](=C1)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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